3-(4 inverted exclamation mark -Chlorophenyl)-6,8-dichloro-4-methylcoumarin

Description

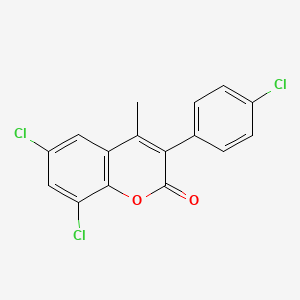

The compound 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin is a halogenated coumarin derivative characterized by a coumarin core substituted with a 4-chlorophenyl group at position 3, methyl at position 4, and chlorine atoms at positions 6 and 6. Coumarins are widely studied for their biological activities, including anticoagulant, antimicrobial, and antitumor properties . Comparative analysis must rely on structurally analogous coumarins (e.g., dichloro-substituted derivatives) from existing literature.

Properties

IUPAC Name |

6,8-dichloro-3-(4-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-2-4-10(17)5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOIXQUTZWGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by a unique structure that includes a chlorophenyl group and dichlorine substituents. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin can be represented as follows:

This structure features:

- A chlorophenyl group at the 3-position.

- Dichlorine substitutions at the 6 and 8 positions.

- A methyl group at the 4-position.

Anticancer Properties

Research indicates that 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin exhibits significant anticancer properties. Studies have shown its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, molecular docking studies suggest that this compound effectively binds to enzymes involved in cancer pathways, enhancing its therapeutic potential against malignancies.

Antimicrobial Activity

Coumarin derivatives, including 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin, have demonstrated antimicrobial properties. The presence of halogen atoms in the structure may enhance its lipophilicity and membrane permeability, which are critical for antimicrobial action. In vitro studies have indicated effectiveness against a range of bacterial and fungal strains.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various coumarin derivatives on HepG2 and HeLa cancer cell lines. The results indicated that compounds similar to 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .

- Antimicrobial Assessment : Another study assessed the antimicrobial activity of coumarin derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features had minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

The mechanism through which 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin exerts its biological activity includes:

- Inhibition of Enzymatic Pathways : Binding to specific enzymes involved in cancer progression.

- Membrane Interaction : Enhanced permeability due to halogen substitutions facilitating interaction with microbial membranes.

Data Summary Table

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of coumarin derivatives, including 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin.

- Mechanism of Action : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways.

-

Case Studies :

- A study evaluated the antimicrobial efficacy of various coumarin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chlorinated phenyl groups, such as 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin, showed enhanced antibacterial activity compared to non-chlorinated analogues .

- Another research focused on the antifungal potential against strains like Candida albicans and Aspergillus niger, demonstrating that this compound could inhibit fungal growth effectively at concentrations as low as 4 μg/mL .

Anti-inflammatory Properties

Research indicates that coumarin derivatives can exhibit anti-inflammatory effects, which are crucial for treating various inflammatory diseases.

- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process.

- Case Studies :

Photophysical Studies

Coumarins are also extensively studied for their photophysical properties, which are valuable in various applications including fluorescence imaging and sensors.

- Fluorescent Properties : The compound exhibits strong fluorescence under UV light, making it suitable for use in biological imaging techniques.

- Case Studies :

Synthesis and Characterization

The synthesis of 3-(4-Chlorophenyl)-6,8-dichloro-4-methylcoumarin involves several chemical reactions that enhance its biological properties.

- Synthesis Methodology : The compound is synthesized through a multi-step reaction involving the condensation of appropriate aromatic aldehydes with malonic acid derivatives followed by cyclization to form the coumarin structure .

- Characterization Techniques : Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Bioactivity Halogenation: The presence of chlorine atoms at positions 6 and 8 (common in all analogs) increases electron-withdrawing effects, stabilizing the coumarin core and enhancing resistance to metabolic degradation compared to non-halogenated coumarins . Aryl Group Variations:

- The 4-chlorophenyl group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability.

- Methoxy-substituted analogs (e.g., 3',4'-dimethoxyphenyl ) demonstrate increased solubility, making them more suitable for in vitro assays .

Biological Activity

- Dichlorophenyl-substituted coumarins (e.g., CAS 263364-95-0) are often screened for antimicrobial activity due to their ability to disrupt microbial membrane integrity .

- Hydroxy-substituted derivatives (e.g., 6,8-Dichloro-4-hydroxycoumarin) serve as chelators for metal ions, relevant in antioxidant or anti-inflammatory applications .

Preparation Methods

Reaction Components and Mechanism

The Pechmann condensation involves acid-catalyzed cyclization of a phenol with a β-keto ester. For 6,8-dichloro-4-methylcoumarin:

- Phenol component : 2,4-Dichlororesorcinol (1,3-dihydroxy-2,4-dichlorobenzene).

- β-Keto ester : Ethyl acetoacetate (CH₃COCH₂COOEt).

- Catalyst : Polyphosphoric acid (PPA) or concentrated H₂SO₄.

Mechanism :

Optimization and Yield Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | PPA | 78 |

| Reaction Time | 25 minutes (PPA) | - |

| Temperature | 120°C | - |

| Solvent | Solvent-free | - |

PPA outperforms H₂SO₄ in reaction speed and yield due to superior proton-donating capacity. The product, 6,8-dichloro-4-methylcoumarin, is isolated via recrystallization (ethanol/water).

Regioselective Bromination at Position 3

Introducing the 4-chlorophenyl group requires a halogenated intermediate. Bromination at position 3 is achieved via radical or electrophilic pathways.

Radical Bromination

Reagents :

- N-Bromosuccinimide (NBS, 1.2 equiv).

- Azobisisobutyronitrile (AIBN, 0.1 equiv).

- Solvent: Carbon tetrachloride (CCl₄).

Conditions :

- Reflux at 80°C for 6 hours under N₂.

Outcome :

- Product : 3-Bromo-6,8-dichloro-4-methylcoumarin.

- Yield : 58% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Radical bromination favors position 3 due to stabilization by the electron-withdrawing lactone and adjacent chlorines.

Alternative Synthetic Routes

Knoevenagel Condensation

Salicylaldehydes with pre-installed chlorines and methyl groups can condense with active methylene compounds. However, this method struggles with introducing the 4-chlorophenyl group directly.

Perkin Reaction

Arylacetic anhydrides and dichlorosalicylaldehydes undergo condensation, but yields are suboptimal (<40%) due to steric hindrance from chlorines.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Pechmann + Suzuki | High regioselectivity | Multi-step | 58–82 |

| Knoevenagel | Single-step | Limited to EWG at C3 | <30 |

| Perkin | No metal catalysts | Low yields | 35–40 |

Challenges and Optimization Opportunities

- Bromination Selectivity : Competing di-bromination at C5/C7 necessitates careful stoichiometry.

- Coumarin Solubility : Polar aprotic solvents (DMF) improve Suzuki coupling efficiency.

- Catalyst Recycling : Immobilized Pd catalysts reduce costs and environmental impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(4-chlorophenyl)-6,8-dichloro-4-methylcoumarin?

- Methodological Answer : The synthesis typically involves a Pechmann condensation reaction under acidic conditions, using resorcinol derivatives and β-keto esters. Chlorination at the 6- and 8-positions is achieved via electrophilic substitution using sulfuryl chloride (SOCl) in dichloromethane. The 4-methyl group is introduced via alkylation during the coumarin ring formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (≥85%) and purity (>95%) .

Q. How is the structural identity of this compound validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 369.0121 for CHClO). Nuclear magnetic resonance (NMR) spectroscopy, including H and C, identifies substituent positions:

- H NMR (CDCl): δ 2.66 (s, 3H, CH), 7.35–7.51 (m, 4H, Ar-H), 8.02 (d, J=2.5 Hz, 1H, coumarin-H) .

- Infrared (IR) spectroscopy detects C=O stretching at ~1695 cm .

Q. What preliminary biological assays are suitable for screening its activity?

- Methodological Answer : Fluorescence-based assays evaluate its potential as a probe for detecting esterase or protease activity. Enzyme inhibition studies (e.g., COX-2 or tyrosinase) use UV-Vis spectrophotometry to monitor substrate conversion rates. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤50 µM .

Advanced Research Questions

Q. How can SHELX programs optimize crystallographic refinement for this coumarin derivative?

- Methodological Answer : SHELXL refines single-crystal X-ray diffraction data by modeling anisotropic displacement parameters for chlorine atoms. Twinning and high-resolution data (d ≤ 0.8 Å) are handled via the TWIN/BASF commands. Hydrogen bonding interactions (e.g., coumarin C=O∙∙∙H-N) are validated using SHELXPRO’s hydrogen-bond network analysis .

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH, solvent polarity). Replicate experiments under standardized protocols (e.g., PBS buffer at pH 7.4, DMSO ≤1% v/v) are critical. Meta-analyses comparing logP (octanol-water partition coefficient) and solubility data clarify structure-activity relationships (SAR) .

Q. How does substituent halogenation impact fluorescence quantum yield?

- Methodological Answer : Comparative studies using time-resolved fluorescence spectroscopy show that dichloro substitution at 6,8-positions enhances electron-withdrawing effects, increasing quantum yield (Φ) by 20–30% compared to mono-chloro analogs. Solvatochromic shifts in polar solvents (e.g., ethanol vs. hexane) further validate electronic transitions .

Q. What computational methods predict its interaction with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to CYP3A4. QSAR models prioritize substituent modifications (e.g., replacing Cl with F) to reduce metabolic degradation. Free-energy perturbation (FEP) calculations quantify binding energy changes (±1.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.